Morpholinoethanol

Description

BenchChem offers high-quality Morpholinoethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholinoethanol including the price, delivery time, and more detailed information at info@benchchem.com.

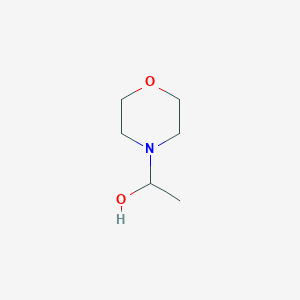

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

1-morpholin-4-ylethanol |

InChI |

InChI=1S/C6H13NO2/c1-6(8)7-2-4-9-5-3-7/h6,8H,2-5H2,1H3 |

InChI Key |

DZCBKUAAGVVLOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(N1CCOCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

Morpholinoethanol chemical structure and properties

An In-depth Technical Guide to Morpholinoethanol

Introduction

Morpholinoethanol, also known as 4-(2-hydroxyethyl)morpholine, is a versatile organic compound that holds significant importance in various scientific and industrial sectors.[1] Its unique molecular structure, which combines a morpholine (B109124) ring with a hydroxyethyl (B10761427) side chain, imparts a range of desirable physicochemical properties.[2] These properties make it an invaluable intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Morpholinoethanol, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Structure

Morpholinoethanol is a tertiary amino compound and a primary alcohol.[4] The presence of both the morpholine moiety and a hydroxyl group allows for a variety of chemical reactions, making it a versatile building block in synthesis.[2]

References

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Hydroxyethyl)morpholine (HEM), a versatile intermediate in the pharmaceutical and chemical industries.[1] This document details the core synthetic routes, including reaction mechanisms, experimental protocols, and comparative quantitative data. Furthermore, it presents visualizations of the synthesis pathways and a logical workflow for troubleshooting common challenges.

Introduction

N-(2-Hydroxyethyl)morpholine (HEM), also known as 4-morpholineethanol, is a morpholine (B109124) derivative with significant applications as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, containing both a tertiary amine and a primary alcohol, makes it a valuable synthon for introducing the morpholine moiety and a flexible linker in drug development. This guide explores the most common and industrially relevant methods for its preparation.

Core Synthesis Pathways

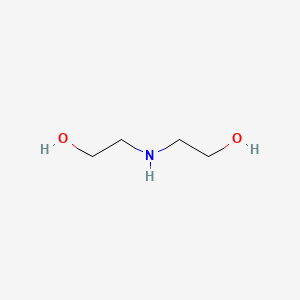

The synthesis of N-(2-Hydroxyethyl)morpholine can be broadly categorized into three main approaches: the alkylation of morpholine, the cyclization of diethanolamine (B148213), and the intramolecular cyclization of triethanolamine (B1662121).

Alkylation of Morpholine

This is a direct and widely used method for the synthesis of HEM, involving the reaction of morpholine with a C2-electrophile that introduces the hydroxyethyl (B10761427) group.

The reaction of morpholine with ethylene (B1197577) oxide is a common industrial method for producing HEM.[2] This reaction is a nucleophilic ring-opening of the epoxide by the secondary amine of morpholine.

Reaction: Morpholine + Ethylene Oxide → N-(2-Hydroxyethyl)morpholine

A general representation of this pathway is as follows:

Caption: Synthesis of HEM via Ethoxylation of Morpholine.

An alternative alkylation method involves the reaction of morpholine with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, typically in the presence of a base to neutralize the resulting hydrohalic acid.

Reaction: Morpholine + 2-Chloroethanol → N-(2-Hydroxyethyl)morpholine + HCl

The general workflow for this synthesis is:

Caption: Experimental Workflow for HEM Synthesis from Morpholine and 2-Chloroethanol.

Cyclization of Diethanolamine (DEA)

The dehydration and cyclization of diethanolamine is a well-established method for the synthesis of the parent morpholine ring.[3] While less direct for HEM, modifications of this approach or its consideration as a source of the morpholine precursor are relevant. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures.

Reaction: Diethanolamine --(H₂SO₄, Δ)--> Morpholine + H₂O

The primary byproducts in related industrial processes (e.g., from diethylene glycol) include N-ethylmorpholine.[3]

Intramolecular Cyclization of Triethanolamine (TEA)

A more direct cyclization route to HEM involves the intramolecular dehydration of triethanolamine.[2] This process is typically carried out in the liquid phase at high temperatures and pressures, utilizing a silica-alumina catalyst.[2] This method offers a selective pathway to HEM.[2]

Reaction: Triethanolamine --(Silica-Alumina, Δ)--> N-(2-Hydroxyethyl)morpholine + H₂O

A major byproduct of this reaction is N,N',2,2'-dimorpholinodiethyl ether.

The logical relationship of this synthesis pathway is depicted below:

Caption: Logical Diagram of HEM Synthesis from Triethanolamine.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis pathways of N-(2-Hydroxyethyl)morpholine.

| Synthesis Pathway | Starting Materials | Catalyst/Reagent | Temperature (°C) | Pressure | Yield/Selectivity | Purity (%) | Reference |

| Alkylation of Morpholine | Morpholine, 2-Chloroethanol | Base (e.g., K₂CO₃) | Reflux | Atmospheric | High (qualitative) | >98 (typical) | [4] |

| Cyclization of TEA | Triethanolamine | Silica-Alumina | 240-260 | ~50 psig | 78.3% Selectivity (47.4% Conversion) | - | [2] |

| Cyclization of TEA | Triethanolamine | Silica-Alumina | 260 | 380-465 psig | 37.9% Selectivity (100% Conversion) | - | [2] |

Experimental Protocols

Synthesis from Triethanolamine

This protocol is based on the intramolecular cyclization of triethanolamine using a silica-alumina catalyst as described in U.S. Patent 4,117,227.

Materials:

-

Triethanolamine (TEA)

-

Silica-alumina catalyst (10-20 wt% of TEA)

-

Nitrogen gas

Equipment:

-

Stirred autoclave

-

Heating and pressure control system

-

Fractional distillation apparatus

Procedure:

-

Charge the stirred autoclave with triethanolamine and the silica-alumina catalyst (10-20% by weight of the TEA).

-

Purge the autoclave with nitrogen and then pressurize to approximately 50 psig.

-

Heat the mixture to 190-200°C with stirring.

-

Gradually increase the temperature to 220-250°C over a period of 4 to 6 hours, maintaining the pressure at around 50 psig.

-

After the reaction period, cool the autoclave to room temperature and vent the pressure.

-

Recover the reaction mixture.

-

The crude product can be purified by fractional distillation to isolate N-(2-Hydroxyethyl)morpholine. The unreacted triethanolamine and the catalyst can be recovered and recycled.[2]

Synthesis of a Chloro-derivative from HEM (for derivatization)

This protocol describes the conversion of N-(2-Hydroxyethyl)morpholine to N-(2-chloroethyl)morpholine hydrochloride, a useful derivative.

Materials:

-

N-(2-Hydroxyethyl)morpholine ("morpholine ethanol")

-

Thionyl chloride

Equipment:

-

Round-bottom flask (2 L)

-

Stirring apparatus

-

Ice bath

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

Dissolve 623 g of N-(2-Hydroxyethyl)morpholine in 2 L of benzene in the round-bottom flask.

-

Cool the solution in an ice bath to maintain the temperature below 35°C while stirring.

-

Slowly add a solution of 735 g of thionyl chloride in 500 ml of benzene dropwise.

-

After the addition is complete, reflux the mixture with stirring for 4 hours.

-

Cool the reaction mixture.

-

Collect the crystalline precipitate by filtration to obtain N-(2-chloroethyl)morpholine hydrochloride. A yield of 98.7% has been reported for this procedure.

Spectroscopic Data

The structural confirmation of N-(2-Hydroxyethyl)morpholine is typically achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of morpholine derivatives have characteristic chemical shifts. For N-substituted morpholines, the protons on the carbons adjacent to the oxygen (H-2, H-6) typically resonate at a lower field (δ 3.6-3.8 ppm) compared to the protons on the carbons adjacent to the nitrogen (H-3, H-5), which appear around δ 2.8-3.0 ppm.[5] The N-substituent significantly influences the chemical shifts of the adjacent methylene (B1212753) protons.[5]

For N-(2-Hydroxyethyl)morpholine, the expected ¹H NMR signals would include:

-

A triplet for the -CH₂-OH protons.

-

A triplet for the -N-CH₂-CH₂- protons.

-

Multiplets for the morpholine ring protons.

The ¹³C NMR spectrum of morpholine derivatives typically shows two signals for the morpholine ring carbons due to symmetry. The carbons adjacent to the oxygen (C-2, C-6) are found downfield (δ ~67 ppm) compared to the carbons adjacent to the nitrogen (C-3, C-5) which are typically in the region of δ 45-50 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-(2-Hydroxyethyl)morpholine would be expected to show the following characteristic absorption bands:

-

A broad O-H stretching band from the hydroxyl group in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations from the methylene groups of the morpholine ring and the ethyl chain in the region of 2850-3000 cm⁻¹.[6]

-

A C-O stretching band from the alcohol group around 1050-1150 cm⁻¹.

-

C-N stretching vibrations.

-

C-O-C stretching from the ether linkage in the morpholine ring.

A supplier's technical data sheet confirms that the infrared spectrum of their N-(2-Hydroxyethyl)morpholine conforms to the expected structure.[7]

Troubleshooting and Side Reactions

The synthesis of N-(2-Hydroxyethyl)morpholine can be accompanied by the formation of byproducts, which can affect the yield and purity of the final product.

Caption: Troubleshooting Workflow for HEM Synthesis.

Common side reactions and byproducts for the main synthesis routes include:

-

Alkylation of Morpholine with Ethylene Oxide: Over-reaction can lead to the formation of polyethoxylated products.

-

Cyclization of Triethanolamine: A significant byproduct can be N,N',2,2'-dimorpholinodiethyl ether, formed from the intermolecular condensation of two HEM molecules or related intermediates.

For all routes, purification by fractional distillation is a critical step to separate HEM from starting materials, byproducts, and any solvent used.[2] The basicity of the morpholine nitrogen can sometimes lead to challenges in purification by silica (B1680970) gel chromatography, where tailing can be an issue.[8]

Conclusion

The synthesis of N-(2-Hydroxyethyl)morpholine can be effectively achieved through several pathways, with the alkylation of morpholine and the intramolecular cyclization of triethanolamine being the most direct and common methods. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. Careful control of reaction conditions and effective purification are crucial for obtaining high-quality HEM suitable for its applications in the pharmaceutical and chemical industries. This guide provides a foundational understanding of these synthetic strategies to aid researchers and professionals in their work with this important chemical intermediate.

References

- 1. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 2. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(2-Hydroxyethyl)morpholine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinoethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinoethanol, also known as N-(2-hydroxyethyl)morpholine, is a versatile bifunctional molecule incorporating both a tertiary amine and a primary alcohol. This unique structure makes it a valuable intermediate and building block in a wide range of applications, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Morpholinoethanol, complete with detailed experimental protocols for their determination. The information presented is intended to support researchers, scientists, and drug development professionals in the effective utilization and handling of this important chemical compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2-Morpholinoethanol are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its use in synthesis, formulation, and other research and development activities.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | 2-Morpholinoethanol | [1][2] |

| Synonyms | N-(2-Hydroxyethyl)morpholine, 4-(2-Hydroxyethyl)morpholine | [1][2][3] |

| CAS Number | 622-40-2 | [1][2][4][5][6] |

| Molecular Formula | C₆H₁₃NO₂ | [1][4][5][7][8][9][10] |

| Molecular Weight | 131.17 g/mol | [1][2][4][5][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [2][4][11][12][13][14] |

| pH | 10.7 (100g/l, H₂O, 20℃) | [2][13][15][16] |

Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | -1 °C | [2][15][16][17] |

| Boiling Point | 227 °C at 757 mmHg | [2][7][15][16][18][19][20] |

| Flash Point | 98 °C to 110°C (closed cup) | [4][7][14][15] |

| Vapor Pressure | 2.44-7 Pa at 20-25 °C | [2][15][16] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Density | 1.083 g/mL at 25 °C | [2][7][15][16][18][19] |

| Solubility | Miscible with water, ethanol, and ether. Slightly soluble in chloroform (B151607) and ethyl acetate. | [2][4][8][15][16] |

| pKa | 14.88 ± 0.10 (Predicted) | [2][13][15][16] |

| LogP | -1.32 at 25 °C | [2][15][16] |

| Refractive Index (n²⁰/D) | 1.476 | [2][3][15][17][18][19] |

| Explosive Limits | 1.5-9.8% (V) | [2][15][16] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 2-Morpholinoethanol. These protocols are based on standard laboratory techniques.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For 2-Morpholinoethanol, which has a melting point of -1 °C, a low-temperature apparatus is required.

Apparatus:

-

Melting point apparatus with cooling capability (e.g., a cryostat or a specialized low-temperature melting point device)

-

Capillary tubes

-

Thermometer or digital temperature probe

Procedure:

-

A small amount of solidified 2-Morpholinoethanol is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is cooled to a temperature well below its expected melting point.

-

The temperature is then slowly increased at a rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.[1][4][15][21]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Distillation flask or a small test tube

-

Condenser (for larger volumes)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure (Micro-boiling point method):

-

A small volume (a few milliliters) of 2-Morpholinoethanol is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in an oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5][7][9][10][12]

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of 2-Morpholinoethanol is added to the pycnometer or graduated cylinder.

-

The mass of the container with the liquid is measured.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of container with liquid - mass of empty container) by its volume.[11][22][23][24][25]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

-

Closed-cup flash point tester (e.g., Pensky-Martens)

-

Thermometer

-

Ignition source

Procedure:

-

The sample cup of the flash point tester is filled with 2-Morpholinoethanol to the specified level.

-

The lid is closed, and the apparatus is heated at a slow, constant rate.

-

At regular temperature intervals, a test flame is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.[6][26][27][28][29]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure (Qualitative):

-

A small, measured amount of 2-Morpholinoethanol is added to a test tube.

-

A known volume of the solvent (e.g., water, ethanol, chloroform) is added.

-

The mixture is agitated vigorously using a vortex mixer or by shaking.

-

Visual observation is used to determine if the solute has completely dissolved. The terms miscible, soluble, slightly soluble, or insoluble are used to describe the outcome.[2][13][30][31][32]

Determination of pKa

The pKa is a measure of the acidity of a molecule. For an amine like 2-Morpholinoethanol, it refers to the acidity of its conjugate acid.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., HCl)

Procedure (Potentiometric Titration):

-

A known concentration of 2-Morpholinoethanol is prepared in a beaker of deionized water.

-

A pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized acid solution is added in small, known increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[33][34][35][36][37]

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound.

Apparatus:

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

-

n-Octanol and water, pre-saturated with each other

Procedure (Shake-Flask Method):

-

A known concentration of 2-Morpholinoethanol is dissolved in either the n-octanol or water phase.

-

Equal volumes of the n-octanol and water phases are added to a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of 2-Morpholinoethanol in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[3][8][38][39][40]

Applications in Drug Development & Experimental Workflows

2-Morpholinoethanol serves as a crucial intermediate in the synthesis of several pharmaceuticals. One prominent example is its use in the production of Mycophenolate Mofetil , an immunosuppressant drug used to prevent organ transplant rejection.[17][19][20][41][42] The synthesis involves a transesterification reaction, which can be represented by the following workflow.

Caption: Synthesis of Mycophenolate Mofetil using 2-Morpholinoethanol.

The role of 2-Morpholinoethanol is not limited to this specific synthesis. Its bifunctional nature allows it to be used as a building block in the creation of a variety of complex molecules, as a catalyst in polymerization reactions, and as a pH regulator in various formulations.[12][43][44][45][46][47]

Conclusion

2-Morpholinoethanol is a chemical compound with a well-defined set of physicochemical properties that make it highly valuable in research and industrial applications, especially in the field of drug development. A thorough understanding of these properties, coupled with the application of standardized experimental protocols for their verification, is essential for its safe and effective use. This guide provides a foundational resource for professionals working with 2-Morpholinoethanol, enabling them to leverage its unique chemical characteristics in the advancement of science and medicine.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. phillysim.org [phillysim.org]

- 6. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 9. scribd.com [scribd.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 15. byjus.com [byjus.com]

- 16. copland.udel.edu [copland.udel.edu]

- 17. US20080300404A1 - Process for the Preparation of Mycophenolate Mofetil - Google Patents [patents.google.com]

- 18. pennwest.edu [pennwest.edu]

- 19. TWI221414B - Method of making mycophenolate mofetil using transesterification - Google Patents [patents.google.com]

- 20. US20040167130A1 - Process for making mycophenolate mofetil by transesterification - Google Patents [patents.google.com]

- 21. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 22. matestlabs.com [matestlabs.com]

- 23. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 24. wjec.co.uk [wjec.co.uk]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. filab.fr [filab.fr]

- 27. almaaqal.edu.iq [almaaqal.edu.iq]

- 28. oil-tester.com [oil-tester.com]

- 29. precisionlubrication.com [precisionlubrication.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. lup.lub.lu.se [lup.lub.lu.se]

- 33. 3.2. pKa Analysis [bio-protocol.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. mdpi.com [mdpi.com]

- 36. hrcak.srce.hr [hrcak.srce.hr]

- 37. apps.dtic.mil [apps.dtic.mil]

- 38. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 39. acdlabs.com [acdlabs.com]

- 40. enamine.net [enamine.net]

- 41. EP0649422B1 - Direct esterification of mycophenolic acid - Google Patents [patents.google.com]

- 42. CN1328272C - Industrial production method of mycophenolic acid morpholine ester - Google Patents [patents.google.com]

- 43. nbinno.com [nbinno.com]

- 44. nbinno.com [nbinno.com]

- 45. nbinno.com [nbinno.com]

- 46. Page loading... [guidechem.com]

- 47. longchangchemical.com [longchangchemical.com]

Morpholinoethanol: A Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinoethanol, a heterocyclic compound featuring both a tertiary amine and a primary alcohol, presents a unique combination of functionalities that enables its participation in a variety of organic reactions. While often utilized as a building block in the synthesis of more complex molecules, its inherent catalytic potential is a subject of growing interest. This technical guide provides an in-depth analysis of the plausible mechanisms of action of Morpholinoethanol as a catalyst and reagent in key organic transformations, including its role as a basic catalyst in condensation reactions, a bidentate ligand in cross-coupling reactions, and a catalyst and chain extender in polymerization processes. This document synthesizes theoretical principles with available experimental data to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

N-(2-hydroxyethyl)morpholine, commonly known as Morpholinoethanol, is a versatile organic compound characterized by the presence of a morpholine (B109124) ring and a hydroxyethyl (B10761427) substituent. This structure imparts both nucleophilic and basic properties, stemming from the tertiary amine, as well as the potential for hydrogen bonding and coordination through its hydroxyl group. These features suggest its potential to act as an organocatalyst, a ligand for transition metals, and a reactive monomer or catalyst in polymerization. This guide will explore the mechanistic underpinnings of Morpholinoethanol's activity in these domains.

Role in Condensation Reactions: A Basic Organocatalyst

Morpholinoethanol's tertiary amine functionality allows it to act as a Brønsted-Lowry base, making it a suitable catalyst for a range of base-catalyzed condensation reactions, such as Aldol-type and Knoevenagel condensations.

General Mechanism of Base-Catalyzed Condensation

In these reactions, Morpholinoethanol functions by deprotonating a carbon acid (a compound with an acidic C-H bond), typically a carbonyl compound with an α-hydrogen, to generate a nucleophilic enolate or a similar carbanionic intermediate. This intermediate then attacks an electrophilic carbonyl carbon of another molecule, leading to a new carbon-carbon bond.

The general workflow for a Morpholinoethanol-catalyzed condensation reaction can be visualized as follows:

Aldol and Knoevenagel Condensations

In the context of an Aldol condensation , Morpholinoethanol would catalyze the formation of an enolate from an aldehyde or ketone. This enolate then adds to another carbonyl compound. While specific data for Morpholinoethanol is limited, the general base-catalyzed mechanism is well-established.[1][2]

For the Knoevenagel condensation , Morpholinoethanol can act as the base to deprotonate an active methylene (B1212753) compound (e.g., malonic esters, cyanoacetates), which then attacks an aldehyde or ketone.[3][4] The hydroxyl group of Morpholinoethanol could potentially participate in stabilizing intermediates through hydrogen bonding.

Experimental Protocol (General for Base-Catalyzed Condensation):

-

To a solution of the carbonyl compound (1.0 eq) and the active methylene compound (for Knoevenagel) or a second carbonyl compound (for crossed Aldol) in a suitable solvent (e.g., ethanol, THF, or solvent-free), add a catalytic amount of Morpholinoethanol (0.1-0.3 eq).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetone | 10 | Ethanol | 25 | 4 | ~85 | General Protocol[5] |

| Benzaldehyde | Malononitrile | 5 | Toluene | 80 | 2 | >90 | General Protocol[6] |

| (Note: This table provides representative data for similar base-catalyzed reactions, as specific quantitative data for Morpholinoethanol in these exact reactions is not readily available in the cited literature.) |

Role in Cross-Coupling Reactions: A Potential Bidentate Ligand

The presence of both a tertiary amine (a Lewis base) and a hydroxyl group allows Morpholinoethanol to function as a potential bidentate ligand for transition metals, such as nickel and palladium, which are commonly used in cross-coupling reactions like the Suzuki-Miyaura coupling. Amino alcohols, as a class, have been shown to be effective ligands in nickel-catalyzed Suzuki reactions of unactivated alkyl halides.[7][8]

Proposed Mechanism in Suzuki-Miyaura Coupling

In a hypothetical Suzuki-Miyaura coupling, Morpholinoethanol could coordinate to the metal center (e.g., Nickel) through both the nitrogen and oxygen atoms. This chelation can stabilize the metal complex and influence its reactivity and selectivity.

The proposed catalytic cycle is illustrated below:

The bidentate coordination of Morpholinoethanol could enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle.

Experimental Protocol (Hypothetical for Ni-catalyzed Suzuki Coupling):

-

To an oven-dried flask, add the nickel precatalyst (e.g., NiCl2(glyme), 5 mol%), Morpholinoethanol (10 mol%), the aryl halide (1.0 eq), and the arylboronic acid (1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add a degassed solvent (e.g., THF or dioxane) and a base (e.g., K3PO4, 3.0 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

| Aryl Halide | Arylboronic Acid | Ni Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | NiCl2(glyme) | Prolinol | K3PO4 | THF | 80 | 85 | [7][8] |

| 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | NiI2 | trans-2-Aminocyclohexanol | K3PO4 | Dioxane | 100 | 92 | [7][8] |

| (Note: This table presents data for similar amino alcohol ligands in Ni-catalyzed Suzuki reactions to illustrate the potential efficacy.) |

Role in Polymerization: Catalyst and Chain Extender

Morpholinoethanol is known to be used in the production of polyurethanes, where it can act both as a catalyst and as a chain extender.[9]

Catalysis of Urethane (B1682113) Formation

The tertiary amine of Morpholinoethanol is a well-known catalyst for the reaction between isocyanates and polyols to form urethanes.[10][11] The generally accepted mechanism involves the formation of a complex between the tertiary amine and the alcohol, which then reacts with the isocyanate.[12]

A computational study on morpholine as a catalyst for urethane formation supports a multi-step mechanism involving proton transfer.[13] The hydroxyl group of Morpholinoethanol itself can also react, incorporating the molecule into the polymer chain.

Chain Extender in Polyurethanes

As a di-functional molecule (tertiary amine and hydroxyl group), Morpholinoethanol can act as a chain extender in polyurethane synthesis. The hydroxyl group reacts with an isocyanate group, incorporating the morpholine moiety into the polymer backbone. This can influence the final properties of the polyurethane, such as its hardness, thermal stability, and solubility.

Experimental Protocol (General for Polyurethane Synthesis):

-

In a reaction vessel, charge the polyol and Morpholinoethanol (as a catalyst and/or chain extender).

-

Heat the mixture to a specified temperature under an inert atmosphere with stirring.

-

Add the diisocyanate dropwise to the mixture.

-

Continue stirring at the reaction temperature until the desired viscosity or isocyanate content is reached.

-

Pour the resulting polymer into a mold to cure.

| Polyol | Diisocyanate | Catalyst/Chain Extender | Catalyst Loading (wt%) | Temperature (°C) | Curing Time (h) | Resulting Polymer | Reference |

| Polypropylene glycol | Toluene diisocyanate | N-Ethylmorpholine | 0.1-2.0 | 70-90 | 2-4 | Flexible Foam | [14] |

| Polyester polyol | Methylene diphenyl diisocyanate | Triethylenediamine | 0.5-1.5 | 80-100 | 3-6 | Rigid Foam | [11][14] |

| (Note: This table provides representative data for similar tertiary amine catalysts in polyurethane synthesis.) |

Conclusion

Morpholinoethanol is a multifunctional molecule with significant, though not yet fully exploited, potential in organic synthesis. Its tertiary amine and hydroxyl groups enable it to function as a basic organocatalyst, a bidentate ligand for transition metals, and a catalyst and reactive component in polymerization. While specific, quantitative data for Morpholinoethanol in many of these roles is still emerging, the mechanistic principles outlined in this guide, drawn from its structural characteristics and the behavior of analogous compounds, provide a strong foundation for its application in the development of novel synthetic methodologies. Further research into the catalytic applications of Morpholinoethanol is warranted and expected to unveil new and efficient pathways for the synthesis of valuable organic molecules.

References

- 1. magritek.com [magritek.com]

- 2. amherst.edu [amherst.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids [organic-chemistry.org]

- 9. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 12. poliuretanos.com.br [poliuretanos.com.br]

- 13. researchgate.net [researchgate.net]

- 14. US4228248A - Morpholine derivatives and use as polyurethane catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Early Studies and Discovery of N-(2-Hydroxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)morpholine (HEM), a significant heterocyclic compound, has garnered considerable attention in various scientific and industrial fields. Its unique structural features, combining the functionalities of a tertiary amine and a primary alcohol within a morpholine (B109124) scaffold, have made it a versatile building block in organic synthesis and a key component in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the early studies and discovery of N-(2-Hydroxyethyl)morpholine, with a focus on its synthesis, physicochemical properties, and initial biological evaluations. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.

Early Synthesis and Discovery

The first documented synthesis of N-(2-Hydroxyethyl)morpholine is attributed to T. Ishiguro, E. Kitamura, and H. Ogawa in a 1955 publication in the Journal of the Pharmaceutical Society of Japan.[1] Their pioneering work laid the foundation for subsequent research and development of this important molecule. The method involved the cyclic dehydration of triethanolamine (B1662121), a readily available starting material.

Experimental Protocols

Several methods for the synthesis of N-(2-Hydroxyethyl)morpholine have been developed since its initial discovery. The early and most fundamental method is the acid-catalyzed intramolecular cyclization of a diethanolamine (B148213) derivative.

1. Synthesis from Triethanolamine via Cyclic Dehydration (Based on early literature reports) [1]

This method involves the intramolecular dehydration of triethanolamine in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds by protonation of one of the hydroxyl groups, followed by nucleophilic attack by the nitrogen atom to form the morpholine ring.

-

Materials:

-

Triethanolamine

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Sodium Hydroxide (for neutralization)

-

Anhydrous Sodium Sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

Triethanolamine is reacted with a stoichiometric amount of concentrated hydrochloric acid to form triethanolamine hydrochloride.

-

The resulting salt is heated to a high temperature (typically above 200°C) to induce intramolecular cyclization and elimination of water.

-

The reaction mixture is then cooled and neutralized with a strong base, such as sodium hydroxide, to liberate the free base of N-(2-Hydroxyethyl)morpholine.

-

The product is extracted into an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.

-

2. Synthesis from Morpholine and Ethylene (B1197577) Oxide

Another common and more direct method for the synthesis of N-(2-Hydroxyethyl)morpholine involves the reaction of morpholine with ethylene oxide. This reaction is an example of an N-alkylation of a secondary amine.

-

Materials:

-

Morpholine

-

Ethylene Oxide

-

A suitable solvent (e.g., water, methanol)

-

-

Procedure:

-

Morpholine is dissolved in a suitable solvent in a pressure-rated reaction vessel.

-

Ethylene oxide is carefully introduced into the reaction mixture. The reaction is typically exothermic and may require cooling to control the temperature.

-

The reaction is allowed to proceed until completion, which can be monitored by techniques such as gas chromatography.

-

After the reaction is complete, the solvent and any unreacted starting materials are removed under reduced pressure.

-

The resulting N-(2-Hydroxyethyl)morpholine is then purified by vacuum distillation.

-

Physicochemical Properties

The physicochemical properties of N-(2-Hydroxyethyl)morpholine are crucial for its handling, application, and role in chemical reactions. The following table summarizes key quantitative data gathered from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Ammoniacal | [2] |

| Boiling Point | 221-228 °C | [2][3] |

| Melting Point | -1.2 to 2 °C | [2][3] |

| Density | 1.080 - 1.083 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.4760 - 1.4781 | [3][4] |

| Flash Point | 98 - 107 °C | [2][4] |

| Solubility | Miscible in water; slightly soluble in chloroform, methanol, & ethyl acetate | [2][5] |

| pH | 10.7 (100 g/L aqueous solution) | [4] |

| Vapor Pressure | 1.8 hPa at 50 °C | [4] |

| Viscosity | 26.6 mPa·s at 20 °C | [5] |

Early Studies on Biological Activity

Early investigations into the biological effects of N-(2-Hydroxyethyl)morpholine were not as extensive as the research into its synthesis. Much of the early toxicological and pharmacological data is for the parent compound, morpholine, or for the broader class of morpholine derivatives.

One notable early study indicated that N-(2-Hydroxyethyl)morpholine was shown to induce DNA repair in rat hepatocyte primary culture.[2][6] This finding suggested a potential for genotoxic effects, which has been a subject of more recent and detailed investigations. A 2023 study concluded that based on the weight of evidence, N-(2-Hydroxyethyl)morpholine is not considered genotoxic.[7]

The broader class of morpholine derivatives has been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9][10] However, specific early studies focusing on the therapeutic potential of N-(2-Hydroxyethyl)morpholine are not well-documented in the readily available literature. Its primary role in the pharmaceutical industry has been as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients.[11]

Visualizations

Synthesis Pathway of N-(2-Hydroxyethyl)morpholine from Triethanolamine

Caption: Acid-catalyzed synthesis of N-(2-Hydroxyethyl)morpholine.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for N-(2-Hydroxyethyl)morpholine synthesis.

References

- 1. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]

- 2. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 3. amines.com [amines.com]

- 4. 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN | Amines & Amine Salts | Article No. 04123 [lobachemie.com]

- 5. N-(2-Hydroxyethyl)morpholine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 7. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter [vandvpharma.com]

Morpholinoethanol: A Technical Guide to Laboratory Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological data for Morpholinoethanol (also known as N-(2-hydroxyethyl)morpholine). The information is intended to support risk assessment and ensure safe handling of this compound in a laboratory setting. This document summarizes key toxicological endpoints, details the experimental protocols used to derive this data, and provides visual workflows for safety assessment and handling.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for Morpholinoethanol.

Table 1: Acute Toxicity of Morpholinoethanol

| Route of Exposure | Species | LD50 (Median Lethal Dose) | Reference |

| Oral | Rat | 5500 mg/kg | [1] |

| Dermal | Rabbit | >16000 mg/kg | [1][2] |

| Dermal | Guinea Pig | 2500 mg/kg | [1] |

| Intraperitoneal | Mouse | 3600 mg/kg | [1] |

| Subcutaneous | Mouse | 2650 mg/kg | [1] |

Table 2: Irritation Data for Morpholinoethanol

| Type of Irritation | Species | Observation | Classification | Reference |

| Skin Irritation | Rabbit | Causes skin irritation. | Category 2 | [2][3] |

| Eye Irritation | Rabbit | Causes serious eye irritation. | Category 2 | [2][3] |

| Respiratory Irritation | - | May cause respiratory irritation. | STOT SE 3 | [2][4] |

Hazard Identification and Classification

Morpholinoethanol is classified as a hazardous substance. Key hazard statements include:

-

H315: Causes skin irritation. [4]

-

H319: Causes serious eye irritation. [4]

-

H335: May cause respiratory irritation. [4]

The substance may also cause sensitization by skin contact[1]. Long-term exposure to morpholine (B109124) and its congeners may lead to liver and kidney damage[1]. There is a potential for morpholine, a secondary amine, to be converted in the body to the potentially carcinogenic N-nitrosomorpholine, although morpholine itself is not classifiable as to its carcinogenicity to humans (Group 3)[1][5][6].

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure using a limited number of animals to classify a substance's oral toxicity.

Principle: A small group of animals is dosed at a defined starting dose level. The outcome (survival or death) determines the next step: dosing at a lower or higher dose level, or terminating the test. This method aims to identify a dose that causes mortality in some animals to determine the toxicity class.

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are acclimatized to laboratory conditions for at least five days.

-

Dose Levels: Predefined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight) are selected based on existing information about the substance.

-

Administration: The test substance is administered orally in a single dose via gavage. Animals are fasted prior to dosing.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Procedure:

-

A starting dose is administered to a group of three animals.

-

If mortality occurs, the test is repeated with a lower dose in another group of animals.

-

If no mortality occurs, a higher dose is administered to another group.

-

This process is continued until the dose causing mortality in some animals is identified.

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the adverse effects of a single dermal application of a substance.

Principle: The test substance is applied uniformly to a shaved area of the skin of several experimental animals for a 24-hour period.

Methodology:

-

Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure duration is 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days after removal of the dressing. Body weight is recorded weekly.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: A single dose of the test substance is applied to a small area of the skin of an animal.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.

-

Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area (approximately 6 cm²) of clipped skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal.

Methodology:

-

Test Animal: Albino rabbits are typically used.

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling using a standardized scoring system. The reversibility of any lesions is observed for up to 21 days.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of amino-acid-requiring bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations in the genes responsible for synthesizing a specific amino acid (e.g., histidine or tryptophan). The test chemical is evaluated for its ability to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and grow on a medium lacking it.

Methodology:

-

Test Strains: At least five strains of bacteria are recommended, including those that can detect both base-pair substitution and frameshift mutations.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme preparation that can mimic mammalian metabolism and convert some non-mutagenic substances into mutagenic ones.

-

Procedure (Plate Incorporation Method):

-

The test substance, the bacterial culture, and (if used) the S9 mix are combined in molten top agar (B569324).

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualized Workflows

General Toxicological Assessment Workflow

Caption: A general workflow for the toxicological assessment of a chemical.

Laboratory Handling Decision Pathway for Morpholinoethanol

Caption: Decision pathway for safe handling of Morpholinoethanol in a lab.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Morpholinoethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Morpholinoethanol, also known as N-(2-hydroxyethyl)morpholine, in various organic solvents. This information is critical for its application in chemical synthesis, formulation development, and purification processes within the pharmaceutical and chemical industries.

Introduction to Morpholinoethanol

Morpholinoethanol (CAS No. 622-40-2) is a versatile organic compound characterized by a morpholine (B109124) ring and a primary alcohol functional group. Its unique structure, combining the properties of a tertiary amine and an alcohol, makes it a valuable intermediate in the synthesis of a wide range of molecules, including pharmaceuticals and corrosion inhibitors.[1] Understanding its solubility profile is paramount for designing efficient reaction and purification protocols.

Synthesis of Morpholinoethanol

Morpholinoethanol is typically synthesized through the reaction of morpholine with ethylene (B1197577) oxide. This reaction is an example of nucleophilic ring-opening of an epoxide, where the nitrogen atom of the morpholine acts as the nucleophile.

Alternatively, it can be prepared by the cyclic dehydration of N-(substituted) diethanolamine (B148213) with a stoichiometric amount of a strong acid like sulfuric or hydrochloric acid, followed by neutralization.[2]

Solubility Profile of Morpholinoethanol

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. The presence of both a polar hydroxyl group and a tertiary amine in Morpholinoethanol allows for hydrogen bonding, influencing its solubility in protic and aprotic polar solvents.

Qualitative Solubility Data

| Solvent Classification | Solvent | Solubility Description |

| Protic Solvents | Water | Miscible[3][4] |

| Ethanol | Miscible[5] | |

| Methanol | Slightly Soluble[6] | |

| Aprotic Polar Solvents | Ether (Diethyl ether) | Miscible[5] |

| Halogenated Solvents | Chloroform | Slightly Soluble[6] |

| Ester Solvents | Ethyl Acetate | Slightly Soluble[6] |

Experimental Protocol for Solubility Determination

The following section outlines a general experimental protocol for determining the solubility of a liquid solute, such as Morpholinoethanol, in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the amount of solute dissolved.

Materials and Equipment

-

Morpholinoethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating/cooling system

-

Calibrated glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Solvent: Place a known volume of the desired organic solvent into a series of calibrated glass vials.

-

Temperature Equilibration: Place the vials in a thermostatic water bath set to the desired experimental temperature and allow the solvent to equilibrate for at least 30 minutes.

-

Addition of Solute: Add Morpholinoethanol to each vial in small, accurately weighed increments. After each addition, cap the vial securely and stir the mixture vigorously using a magnetic stirrer.

-

Observation of Saturation: Continue adding the solute until a separate liquid phase (undissolved Morpholinoethanol) is observed, indicating that a saturated solution has been formed.

-

Equilibration of Saturated Solution: Allow the mixture to stir at the constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, stop the stirring and allow the undissolved phase to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Immediately filter the sample using a syringe filter compatible with the solvent to remove any suspended micro-droplets.

-

Quantification of Solute: Accurately dilute the filtered sample with a known volume of a suitable solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of Morpholinoethanol.

-

Data Analysis: Calculate the solubility of Morpholinoethanol in the organic solvent at the given temperature, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Morpholinoethanol solubility.

References

- 1. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]

- 3. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]

- 4. N-(2-Hydroxyethyl)morpholine, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. amines.com [amines.com]

- 6. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

Morpholinoethanol (CAS 622-40-2): A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of N-(2-Hydroxyethyl)morpholine in Pharmaceutical Research and Development.

Introduction

N-(2-Hydroxyethyl)morpholine, also known as Morpholinoethanol, with the CAS number 622-40-2, is a versatile bifunctional organic compound. It incorporates both a tertiary amine function within a morpholine (B109124) ring and a primary alcohol. This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and a key building block in the pharmaceutical industry. Its favorable physicochemical properties, including its miscibility with water, contribute to its utility in various synthetic protocols. This technical guide provides a comprehensive overview of Morpholinoethanol, focusing on its chemical and physical properties, synthesis and analytical methodologies, and its significant role as a precursor in the development of several therapeutic agents.

Chemical and Physical Properties

Morpholinoethanol is a colorless to pale yellow viscous liquid. A summary of its key quantitative properties is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Boiling Point | 223 - 228 °C | [1][2][4] |

| Melting Point | -1 to 2.0 °C | [4] |

| Density | 1.080 - 1.083 g/cm³ at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.4760 - 1.4781 | [1][2][4] |

| Flash Point | 98 - 107 °C (closed cup) | [4] |

| Water Solubility | Miscible | [5][6] |

| pH | 10.7 (100 g/L solution) | [4] |

| Vapor Pressure | 1.8 hPa at 50 °C | [4] |

| Purity (by GC) | ≥99% | [1][2][4] |

Toxicological Profile

Toxicological data is crucial for the safety assessment of any chemical intermediate used in pharmaceutical manufacturing. The available acute toxicity data for Morpholinoethanol is summarized in Table 2.

| Test Type | Species | Route of Administration | Value | Reference(s) |

| LD50 | Rat | Oral | 5500 mg/kg | |

| LD50 | Rabbit | Dermal | >16,000 mg/kg | |

| Eye Irritation | Rabbit | - | Severe |

A noteworthy toxicological finding is that N-(2-Hydroxyethyl)morpholine has been shown to induce DNA repair in primary cultures of rat hepatocytes.[2][3][5] This suggests a potential genotoxic effect that warrants careful consideration during its handling and in the purification of final pharmaceutical products.

Experimental Protocols

Synthesis of N-(2-Hydroxyethyl)morpholine

A common method for the industrial production of N-(2-Hydroxyethyl)morpholine involves the intramolecular cyclodehydration of triethanolamine. A patented method describes the following procedure[7]:

-

Reactants: Triethanolamine and a silica-alumina catalyst.

-

Procedure:

-

Triethanolamine is heated in the presence of a catalytically effective amount of a silica-alumina catalyst.

-

The reaction is conducted in the liquid phase at temperatures ranging from approximately 200 °C to 260 °C.[7]

-

The reaction mixture is maintained at these conditions for a sufficient time to effect the cyclodehydration.

-

The resulting N-(2-Hydroxyethyl)morpholine is then separated from the reaction mixture by conventional methods, such as fractional distillation.[7]

-

Use in Pharmaceutical Synthesis: Mycophenolate Mofetil

N-(2-Hydroxyethyl)morpholine is a key starting material in the synthesis of the immunosuppressant drug, Mycophenolate Mofetil. The synthesis involves the esterification of Mycophenolic Acid (MPA) with Morpholinoethanol. Several patented methods exist, including enzymatic and chemical syntheses.

Enzymatic Transesterification Protocol [1][8]:

-

Reactants: An ester of Mycophenolic Acid (e.g., MPA ethyl ester), N-(2-Hydroxyethyl)morpholine, and Candida antarctica lipase (B570770) (CALB).

-

Procedure:

-

The MPA ester is dissolved in an anhydrous aprotic polar solvent such as THF.

-

Candida antarctica lipase B (CALB) and N-(2-Hydroxyethyl)morpholine are added to the solution. The molar ratio of the MPA ester to Morpholinoethanol is typically around 0.3.[1][8]

-

The reaction mixture is agitated at a temperature of 25-30 °C for 24-36 hours.[1][8]

-

Upon completion, the enzyme is removed by filtration.

-

The filtrate is concentrated under vacuum to yield the crude Mycophenolate Mofetil.

-

Direct Esterification Protocol [7]:

-

Reactants: Mycophenolic Acid (MPA), N-(2-Hydroxyethyl)morpholine, and a catalyst (e.g., (+)-camphorsulfonic acid).

-

Procedure:

-

A mixture of Mycophenolic Acid and an excess of N-(2-Hydroxyethyl)morpholine (e.g., 4 molar equivalents) is prepared.

-

A catalytic amount of (+)-camphorsulfonic acid is added.

-

The mixture is heated to 150-155 °C for several hours.[7]

-

After cooling, the product is precipitated by the addition of water, filtered, and dried.

-

Analytical Methods

The purity of Morpholinoethanol and its residual presence in final products can be determined by gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). For the analysis of morpholine and its derivatives in complex matrices, a derivatization step is often employed to improve volatility and chromatographic performance. A typical workflow involves:

-

Sample Preparation: Extraction of the analyte from the sample matrix.

-

Derivatization: Reaction with a suitable agent, such as sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine derivative.

-

GC-MS Analysis: Separation and quantification using a GC-MS system.

Applications in Drug Development

The primary application of Morpholinoethanol in the pharmaceutical industry is as a key building block in the synthesis of a diverse range of therapeutic agents. The morpholine moiety is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, which can enhance their pharmacokinetic profiles.

Caption: Role of Morpholinoethanol as a key intermediate in the synthesis of various pharmaceuticals.

As illustrated in the diagram, Morpholinoethanol is a precursor to:

-

Mycophenolate Mofetil: An immunosuppressant used to prevent organ transplant rejection. The morpholinoethyl ester enhances the bioavailability of the active drug, mycophenolic acid.[9][10][11]

-

Nimorazole: A radiosensitizer used in cancer therapy to enhance the effectiveness of radiation treatment in hypoxic tumors.

-

Morniflumate: A non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1][6][8]

-

Temanogrel: An investigational antithrombotic agent that acts as a 5-HT2A receptor inverse agonist.[4]

Biological Activity and Experimental Workflow

While primarily used as a synthetic intermediate, studies have shown that Morpholinoethanol itself can exhibit biological activity. Notably, it has been found to induce DNA repair in rat hepatocyte primary cultures.[2][3][5] This finding is significant for assessing its potential genotoxicity and for understanding the safety profile of related drug substances. The experimental workflow for such an assay is depicted below.

Caption: Experimental workflow for the rat hepatocyte DNA repair assay.

This in vitro assay is a valuable tool for evaluating the potential of a chemical to cause DNA damage that is subsequently repaired by the cell's machinery.

Conclusion

N-(2-Hydroxyethyl)morpholine (CAS 622-40-2) is a chemical intermediate of significant importance to the pharmaceutical industry. Its versatile chemical nature, owing to the presence of both a morpholine ring and a hydroxyl group, allows for its incorporation into a wide array of drug molecules with diverse therapeutic applications. A thorough understanding of its physical and chemical properties, synthesis, and toxicological profile is essential for its safe and effective use in drug development. The information presented in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this valuable compound.

References

- 1. WO2006024582A1 - A method for the preparation of mycophenolate mofetil by enzimatic transesterification - Google Patents [patents.google.com]

- 2. jraic.com [jraic.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. TWI221414B - Method of making mycophenolate mofetil using transesterification - Google Patents [patents.google.com]

- 5. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]

- 6. US20080085542A1 - Method For The Preparation Of Mycophenolate Mofetil By Enzymatic Tranesterification - Google Patents [patents.google.com]

- 7. WO2009084008A1 - Process for preparing mycophenolate mofetil - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter [vandvpharma.com]

An In-depth Technical Guide to the Spectroscopic Analysis of N-(2-Hydroxyethyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2). It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis. N-(2-Hydroxyethyl)morpholine, also known as 2-morpholinoethanol, is a morpholine (B109124) derivative utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals like ester prodrugs of naproxen.[1][2][3]

Spectroscopic Data

The following sections present the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for N-(2-Hydroxyethyl)morpholine.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The data provided here is based on spectra typically recorded in deuterated chloroform (B151607) (CDCl₃).[4][5] The morpholine ring's chair conformation and the substitution on the nitrogen atom are key determinants of the chemical shifts observed.[6][7]

Table 1: ¹H NMR Spectral Data of N-(2-Hydroxyethyl)morpholine in CDCl₃ [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | O-CH ₂ (Morpholine Ring, H-2, H-6) |

| ~3.60 | t | 2H | H O-CH ₂- |

| ~2.55 | t | 2H | -CH ₂-N |

| ~2.48 | t | 4H | N-CH ₂ (Morpholine Ring, H-3, H-5) |

| Broad | s | 1H | -OH |

Note: The exact chemical shift of the hydroxyl (-OH) proton is variable and depends on factors like solvent and concentration.[6]

Table 2: ¹³C NMR Spectral Data of N-(2-Hydroxyethyl)morpholine in CDCl₃ [4][5]

| Chemical Shift (δ, ppm) | Assignment |

| ~67.0 | C H₂-O (Morpholine Ring, C-2, C-6) |

| ~59.5 | HO-C H₂- |

| ~57.3 | -C H₂-N |

| ~53.8 | C H₂-N (Morpholine Ring, C-3, C-5) |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of N-(2-Hydroxyethyl)morpholine is characterized by absorptions corresponding to the O-H, C-H, and C-O bonds.

Table 3: Key IR Absorption Bands of N-(2-Hydroxyethyl)morpholine (Liquid Film/Neat) [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2950-2800 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend |

| ~1115 | Strong | C-O stretch (ether and alcohol) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of N-(2-Hydroxyethyl)morpholine.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of N-(2-Hydroxyethyl)morpholine into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for small organic molecules.[8]

-

For referencing, ensure the solvent contains tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Cap the NMR tube and gently invert it until the sample is fully dissolved.[8]

2. Instrument Parameters (400 MHz Spectrometer Example):

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1.0 - 2.0 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.[6]

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2.0 seconds.

-

Spectral Width: 0-200 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to obtain the final, interpretable spectrum.[6]

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.[9]

1. Instrument:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[9]

2. Sample Application:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of N-(2-Hydroxyethyl)morpholine directly onto the center of the ATR crystal.

3. Data Acquisition:

-

Technique: ATR-Neat (DuraSamplIR II) or similar.[9]

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient for a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

4. Data Processing:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although it is often handled by the instrument software.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data interpretation is a critical aspect of spectroscopic analysis.

Caption: Workflow for NMR spectroscopic analysis of N-(2-Hydroxyethyl)morpholine.

References

- 1. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Morpholinoethanol [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Industrial Applications of Morpholinoethanol

Abstract: Morpholinoethanol, also known as N-(2-hydroxyethyl)morpholine (HEM), is a versatile organic compound characterized by a morpholine (B109124) ring coupled with a hydroxyethyl (B10761427) group. This unique structure, combining ether, amine, and alcohol functionalities, makes it a valuable intermediate and functional chemical across a diverse range of industrial sectors. This document provides a comprehensive technical overview of its primary applications, from its critical role in pharmaceutical synthesis to its use in polymer production, corrosion inhibition, and gas sweetening processes. Key physicochemical properties are summarized, and detailed experimental protocols for its synthesis and quality control are provided. Visualized workflows and mechanisms are included to further elucidate its functional roles.

Introduction to Morpholinoethanol